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molecular formula C11H9BrF3NO2 B8287822 5-(3-Bromo-phenyl)-5-trifluoromethyl-morpholin-3-one

5-(3-Bromo-phenyl)-5-trifluoromethyl-morpholin-3-one

Cat. No. B8287822
M. Wt: 324.09 g/mol
InChI Key: MGFARGPRDSETDN-UHFFFAOYSA-N
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Patent
US08207164B2

Procedure details

A solution of 598 mg (1.616 mmol) [2-Amino-2-(3-bromo-phenyl)-3,3,3-trifluoro-propoxy]-acetic acid ethyl ester in 5.4 ml toluene and 2.7 ml TFA was heated at reflux temperature for 5 h. The cooled down mixture was evaporated, taken up in EtOAc, washed with 5% aqueous NaHCO3, dried with Na2SO4 and evaporated to give the essentially pure title compound as a colorless solid.
Name
[2-Amino-2-(3-bromo-phenyl)-3,3,3-trifluoro-propoxy]-acetic acid ethyl ester
Quantity
598 mg
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][O:6][CH2:7][C:8]([NH2:20])([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[CH:14]=1)[C:9]([F:12])([F:11])[F:10])C>C1(C)C=CC=CC=1.C(O)(C(F)(F)F)=O>[Br:19][C:15]1[CH:14]=[C:13]([C:8]2([C:9]([F:12])([F:11])[F:10])[NH:20][C:4](=[O:3])[CH2:5][O:6][CH2:7]2)[CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
[2-Amino-2-(3-bromo-phenyl)-3,3,3-trifluoro-propoxy]-acetic acid ethyl ester
Quantity
598 mg
Type
reactant
Smiles
C(C)OC(COCC(C(F)(F)F)(C1=CC(=CC=C1)Br)N)=O
Name
Quantity
5.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.7 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The cooled down mixture
CUSTOM
Type
CUSTOM
Details
was evaporated
WASH
Type
WASH
Details
washed with 5% aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1(COCC(N1)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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